Fmoc-Lys-OH.HCl, also known as Fmoc-lysine hydrochloride, is a derivative of lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the chemical formula C21H25ClN2O4 and a molecular weight of 404.89 g/mol. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine while allowing for further reactions to occur at other functional groups . The compound is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The general reaction for deprotection can be represented as follows:
In addition, Fmoc-Lys-OH.HCl can react with activating agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form peptide bonds with other amino acids .
Fmoc-Lys-OH.HCl has been studied for its biological activities, particularly in the context of cancer research. It has been shown to inhibit tumor vasculature and bind to human serum albumin, suggesting potential applications in targeted drug delivery systems . Its role as an inhibitor may stem from its structural properties that allow it to interact with various biological targets.
The synthesis of Fmoc-Lys-OH.HCl typically involves the following steps:
A common synthetic route includes the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine .
Fmoc-Lys-OH.HCl is primarily used in:
Studies have indicated that Fmoc-Lys-OH.HCl can interact with various proteins and enzymes, influencing their activity. For instance, its binding affinity to human serum albumin suggests that it may alter the pharmacokinetics of therapeutic agents when used in drug formulations . Further research into its interactions could elucidate its mechanisms of action and potential therapeutic benefits.
Several compounds share structural similarities with Fmoc-Lys-OH.HCl, particularly those containing Fmoc-protected amino acids. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-Ala-OH.HCl | Fmoc-protected alanine | Smaller side chain compared to lysine |
Fmoc-Arg-OH.HCl | Fmoc-protected arginine | Contains a guanidinium group for enhanced reactivity |
Fmoc-Glu(OtBu)-OH.HCl | Fmoc-protected glutamic acid | Contains a t-butyl ester for enhanced stability |
Fmoc-Lys(Me)₂-OH.HCl | Dimethylated lysine | Provides additional steric hindrance |
The uniqueness of Fmoc-Lys-OH.HCl lies in its specific side chain properties and biological activities that differentiate it from these compounds. Its application in cancer research further highlights its distinct role among similar derivatives.
Irritant